Cas no 959-36-4 (Salicylaldehyde azine)

Salicylaldehyde azine structure
Salicylaldehyde azine structure
Produktname:Salicylaldehyde azine
CAS-Nr.:959-36-4
MF:C14H12N2O2
MW:240.257283210754
MDL:MFCD00043496
CID:40413
PubChem ID:172089046

Salicylaldehyde azine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Salicylaldehyde azine
    • alpha,alpha-azinodi-o-cresol, of a kind used as a luminophore
    • Salicylaldazine
    • 2-Hydroxybenzaldehyde azine
    • Salicylaldehyde Azin
    • Salicylalazine
    • alpha,alpha'-Azinodi-o-cresol
    • Benzaldehyde, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazone (9CI)
    • Salicylaldehyde, azine (6CI, 7CI, 8CI)
    • 2,2′-Dihydroxybenzalazine
    • Bis[2-hydroxybenzaldehyde] hydrazone
    • N,N′-Bis(salicylidene)hydrazine
    • NSC 695048
    • NSC 864
    • o-Hydroxybenzaldazine
    • Salazine
    • Salicylazine
    • MDL: MFCD00043496
    • Inchi: 1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H
    • InChI-Schlüssel: STOVYWBRBMYHPC-UHFFFAOYSA-N
    • Lächelt: OC1C(C=NN=CC2C(O)=CC=CC=2)=CC=CC=1
    • BRN: 1913597

Berechnete Eigenschaften

  • Genaue Masse: 240.09000
  • Monoisotopenmasse: 240.09
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 496
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 2
  • Tautomerzahl: 6
  • Oberflächenladung: 0
  • XLogP3: 3.7
  • Topologische Polaroberfläche: 58.2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.17
  • Schmelzpunkt: 216.0 to 220.0 deg-C
  • Siedepunkt: 399.1℃ at 760 mmHg
  • Flammpunkt: 256.1 °C
  • Brechungsindex: 1.596
  • Löslichkeit: Soluble in dimethyl sulfoxide, methanol and ethyl acetate. Slightly soluble in water.
  • Wasserteilungskoeffizient: Soluble in dimethyl sulfoxide, methanol and ethyl acetate. Slightly soluble in water.
  • PSA: 65.18000
  • LogP: 2.55080
  • Löslichkeit: Nicht bestimmt
  • Sensibilität: Luftempfindlich

Salicylaldehyde azine Sicherheitsinformationen

Salicylaldehyde azine Zolldaten

  • HS-CODE:2928000090
  • Zolldaten:

    China Zollkodex:

    2928000090

    Übersicht:

    2928000090 Andere Hydrazin (Hydrazin) und Chlorhexidin (Hydroxylamin) Organische Derivate von.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2928000090 andere organische Derivate von Hydrazin oder Hydroxylamin MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

Salicylaldehyde azine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023235-5g
Salicylaldehyde azine
959-36-4 98%
5g
¥32 2024-07-19
Oakwood
005449-100g
Salicylaldehyde azine
959-36-4 97%
100g
$120.00 2024-07-19
eNovation Chemicals LLC
Y1046854-500g
2-((Benzylidenehydrazono)methyl)phenol
959-36-4 97%
500g
$485 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0850-5G
Salicylaldehyde Azine
959-36-4 >98.0%(GC)
5g
¥420.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S129183-25g
Salicylaldehyde azine
959-36-4 >98.0%
25g
¥104.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S129183-1g
Salicylaldehyde azine
959-36-4 >98.0%
1g
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S129183-10g
Salicylaldehyde azine
959-36-4 >98.0%
10g
¥52.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S40731-100mg
2-((Benzylidenehydrazono)methyl)phenol
959-36-4
100mg
¥298.0 2021-09-07
Oakwood
005449-10g
Salicylaldehyde azine
959-36-4 97%
10g
$20.00 2024-07-19
abcr
AB126307-25 g
Salicylaldehyde azine, 97%; .
959-36-4 97%
25g
€95.30 2023-05-10

Salicylaldehyde azine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrazine sulfate ;  2 min, rt
Referenz
C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay
Zarnegar, Zohre; Alizadeh, Roghayeh; Ahmadzadeh, Majid; Safari, Javad, Journal of Molecular Structure, 2017, 1144, 58-65

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate ,  Calcium chloride
1.2 Solvents: Water
1.3 Solvents: Chloroform
Referenz
A convenient synthesis of azines under solvent-free conditions using microwave irradiation
Loghmani-Khouzani, Hossein; Sadeghi, Majid M. M.; Safari, Javad; Abdorrezaie, Mohammad S.; Jafarpisheh, Masood, Journal of Chemical Research, 2001, (2), 80-81

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Ammonia ,  Hydrogen peroxide Catalysts: Disodium phosphate Solvents: Water ;  2 h, 0 - 4 °C
Referenz
Green preparation of salicylaldehyde azine
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  overnight, rt
Referenz
Photoactivatable Aggregation-Induced Emission Fluorophores with Multiple-Color Fluorescence and Wavelength-Selective Activation
Peng, Lu; Zheng, Yue; Wang, Xiaoyan; Tong, Aijun; Xiang, Yu, Chemistry - A European Journal, 2015, 21(11), 4326-4332

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  1.5 - 2 h, 10 - 20 °C; 2 h, 10 - 20 °C
1.2 Solvents: Water
Referenz
preparation and anticancer activity of transition metal complexes with 3,6-di(2'-hydroxy-5'-chlorophenyl)-(S)-tetrazine
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 3 h, 45 °C
Referenz
Isolation and structural characterization of the elusive 1:1 adduct of hydrazine and carbon dioxide
Lee, Byeongno; Kang, Seung Hee; Kang, Donghyeon; Lee, Kyu Hyung; Cho, Jaeheung; et al, Chemical Communications (Cambridge, 2011, 47(40), 11219-11221

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol
Referenz
Synthesis, vibrational, and electronic studies of salicylaldazine transition metal complexes
El-Sayed, Badr A.; Abo-Aly, M. M.; Attia, G. M., Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2001, 31(9), 1565-1576

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrazine
Referenz
Studies on the new method for the syntheses of 1H-indazoles. (I)
Zhong, Zhenqi; Xu, Tongsheng; Chen, Xiaonai; Qiu, Yuzhu; Hu, Hongwen, Gaodeng Xuexiao Huaxue Xuebao, 1993, 14(8), 1096-9

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth trichloride ;  1 min, rt
Referenz
An expeditious synthetic approach towards the synthesis of Bis-Schiff bases (aldazines) using ultrasound
Khan, Khalid M.; Jamil, Waqas ; Ambreen, Nida; Taha, Muhammad; Perveen, Shahnaz; et al, Ultrasonics Sonochemistry, 2014, 21(3), 1200-1205

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrazinecarboxylic acid ;  10 min, rt; 3 h, 100 °C
Referenz
Method for preparing azine and azine polymer using solid hydrazine
, Korea, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate (1:?) ,  Calcium chloride ;  40 s, heated
Referenz
Synthesis and properties of the Zn2+ fluorescence probe with high selectivity
Shen, Ping; Hu, Sheng-Li, Huaxue Shiji, 2012, 34(8), 737-739

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  4 h, rt
Referenz
Synthesis and transition metal ion recognition abilities of the bi-Schiff base derivatives
Liu, Qian; Zou, Bi-qun; Qin, Wen; Yi, Xiang-hui; Zhang, Ye, Huaxue Shiji, 2011, 33(8), 740-742

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Methanol ;  24 h, 75 °C
Referenz
Excited-state intramolecular proton transfer-based covalent organic framework for fluorescence anion sensing
Wang, Zhitao; Huang, Yanju; Wu, Shuang; Li, Xiu-Mei; Sun, Qikun, New Journal of Chemistry, 2022, 46(29), 14122-14126

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  2 h, reflux
Referenz
Efficient and versatile catalysis for β-alkylation of secondary alcohols through hydrogen auto transfer process with newly designed ruthenium(II) complexes containing ON donor aldazine ligands
Premkumar, Periyasamy; Manikandan, Rajendran; Nirmala, Muthukumaran; Viswanathamurthi, Periasamy; Malecki, Jan Grzegorz, Journal of Coordination Chemistry, 2017, 70(17), 3065-3079

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  30 min, rt; 2 h, reflux
Referenz
Solid-state thermo- and photochromism in N,N'-bis(5-X-salicylidene)diamines (X = H, Br)
Safin, Damir A.; Robeyns, Koen; Garcia, Yann, RSC Advances, 2012, 2(30), 11379-11388

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrazine sulfate
Referenz
Synthesis of azines from carbonyl compounds in a solvent-free condition
Loghmani-Khouzani, H.; Sadeghi, M. M. M.; Safari, J.; Sabzi-Fini, O., Journal of Sciences, 2001, 12(3), 233-235

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux; 1 h, reflux
Referenz
Cu2O/dimethylglyoxime catalyzed coupling reactions of aryl iodides and arylamines
Qian, Yu; Wang, Yan; Wang, Longcan; Ye, Xiuqiang; Yang, Minghua, Huaxue Yanjiu Yu Yingyong, 2010, 22(2), 225-228

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
Referenz
Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides
Backes, Gregory L.; Neumann, Donna M.; Jursic, Branko S., Bioorganic & Medicinal Chemistry, 2014, 22(17), 4629-4636

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Methanol
Referenz
A Diruthenum(III) Complex Possessing a Diazine and Two Chloride Bridges: Synthesis, Structure, and Properties
Pal, Satyanarayan; Pal, Samudranil, Inorganic Chemistry, 2001, 40(18), 4807-4810

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Methanol ;  40 min, reflux
Referenz
Effect of time in the synthesis of an intermediate of phenothiazine derivatives
Feng, Xiao-Jun; Dong, Hua-Ze, Asian Journal of Chemistry, 2010, 22(9), 6922-6926

Salicylaldehyde azine Raw materials

Salicylaldehyde azine Preparation Products

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